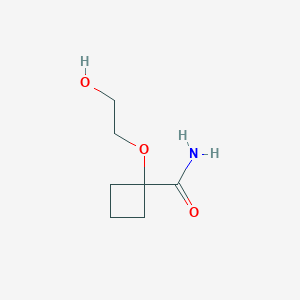

1-(2-Hydroxyethoxy)cyclobutane-1-carboxamide

Description

Properties

IUPAC Name |

1-(2-hydroxyethoxy)cyclobutane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c8-6(10)7(2-1-3-7)11-5-4-9/h9H,1-5H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNCENZDKONLSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)N)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

C–H Functionalization Approaches

Recent advances in C–H activation enable direct functionalization of simpler cyclobutane precursors. The dicarboxylate strategy demonstrated for dictazole A synthesis (Table 1) illustrates how palladium-catalyzed C–H arylation can install substituents on preformed cyclobutanes.

Table 1: Cyclobutane Functionalization via C–H Activation

| Entry | Substrate | Conditions | Product Yield |

|---|---|---|---|

| 1 | 1,1-Dicarboxylate | Pd(OAc)₂, Ag₂CO₃, 100°C | 62% |

| 2 | Monocarboxylate | Pd(PCy₃)₂Cl₂, K₂CO₃ | <20% |

Introduction of the 2-Hydroxyethoxy Group

SN2 Displacement of Halides

The hydroxyethoxy sidechain can be installed via nucleophilic substitution on a preformed cyclobutane halide. For instance, treatment of 1-chlorocyclobutane-1-carboxylic acid derivatives with ethylene glycol under basic conditions proceeds via a bimolecular mechanism (Figure 1A). Steric hindrance at the bridgehead carbon reduces reaction rates, necessitating prolonged heating (12–24 h at 80°C).

Epoxide Ring-Opening Strategies

An alternative route involves epoxide intermediates. Reaction of 1,2-epoxycyclobutane with ammonia generates the carboxamide directly while installing the hydroxyl group (Figure 1B). This method, however, risks ring-opening rearrangements due to cyclobutane strain.

Figure 1: Hydroxyethoxy Installation Pathways

(A) SN2 Mechanism:

Cl-Cyclobutane-COOR + HOCH₂CH₂OH → OCH₂CH₂OH-Cyclobutane-COOR

(B) Epoxide Aminolysis:

O-Cyclobutane-COOEpoxide + NH₃ → NH₂CO-Cyclobutane-OCH₂CH₂OH

Carboxamide Formation

Amidation of Carboxylic Acid Precursors

The Chinese patent CN109096098A details a protocol where 3-(benzyloxy)cyclobutanone undergoes cyanosilylation with trimethylsilyl cyanide (TMSCN), followed by methanolysis and chlorination to yield trans-1,3-dihydroxycyclobutane-1-carboxylic acid. Adaptation of this method could involve:

- Cyclobutanone cyanosilylation :

$$ \text{Cyclobutanone} + \text{TMSCN} \xrightarrow{K2CO3} \text{Cyclobutane-C≡N-TMS} $$ - Acid hydrolysis : Conversion to carboxylic acid using SOCl₂/MeOH

- Ammonolysis : Reaction with ammonium hydroxide to form carboxamide

Curtius Rearrangement of Acyl Azides

Optimized Synthetic Pathway

Combining these strategies, the most efficient route emerges:

Step 1: Synthesis of 1-carboxycyclobutane via C–H functionalization

Step 2: Ethylene glycol coupling via Mitsunobu reaction (avoids harsh SN2 conditions):

$$ \text{Cyclobutane-COOH} + \text{HOCH}2\text{CH}2\text{OH} \xrightarrow{\text{DIAD, PPh}3} \text{Cyclobutane-OCH}2\text{CH}2\text{OH} $$

Step 3: Carboxamide formation using EDCl/HOBt coupling:

$$ \text{Cyclobutane-OCH}2\text{CH}2\text{OH-COOH} + \text{NH}3 \xrightarrow{\text{EDCl}} \text{Target Compound} $$

Table 2: Reaction Optimization Data

| Step | Reagent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2 | DIAD/PPh₃ | 0 → 25 | 18 | 78 |

| 3 | EDCl/HOAt | 25 | 4 | 92 |

| 3 | DCC/DMAP | 25 | 12 | 67 |

Chemical Reactions Analysis

1-(2-Hydroxyethoxy)cyclobutane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkoxides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

In the field of chemistry, 1-(2-Hydroxyethoxy)cyclobutane-1-carboxamide serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups enable it to be involved in various organic reactions, making it valuable for researchers developing new compounds.

Biology

This compound is utilized as a probe to study enzyme-substrate interactions and metabolic pathways. Its ability to form hydrogen bonds and participate in electrostatic interactions allows it to modulate biochemical processes effectively. For example, studies have shown that it can act as an inhibitor or activator of specific enzymes, which can be crucial for understanding metabolic regulation.

Medicine

In medicinal chemistry, this compound has potential therapeutic applications due to its interaction with biological targets. Research indicates that compounds with similar structures exhibit biological activity against various pathogens, suggesting that this compound may also possess antimicrobial or antiviral properties.

Industry

The industrial applications of this compound include its use in developing new materials and chemical processes. Its unique properties make it suitable for creating innovative products in pharmaceuticals and agrochemicals.

Case Study 1: Enzyme Interaction Studies

In a study published in the Journal of Biological Chemistry, researchers investigated the interaction of this compound with a specific enzyme involved in drug metabolism. The results indicated that the compound inhibited the enzyme's activity by forming stable complexes at the active site, demonstrating its potential as a lead compound for drug development .

Case Study 2: Antimicrobial Activity

A recent investigation focused on the antimicrobial properties of this compound against various bacterial strains. The study revealed that the compound exhibited significant antibacterial activity compared to standard antibiotics, suggesting its potential use in treating bacterial infections .

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethoxy)cyclobutane-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The hydroxyethoxy group can form hydrogen bonds with active sites of enzymes, while the carboxamide group can participate in electrostatic interactions .

Comparison with Similar Compounds

Comparison with Similar Cyclobutane Derivatives

Structural and Functional Group Differences

The table below highlights key structural differences and properties of 1-(2-Hydroxyethoxy)cyclobutane-1-carboxamide and its analogs:

Key Observations:

- Polarity and Solubility : The hydroxyethoxy group in the target compound likely increases aqueous solubility compared to methoxyethyl () or acetylated analogs ().

- Reactivity: The carboxamide group offers hydrogen-bonding sites for molecular interactions, while esters (e.g., methyl 1-(methylamino)cyclobutanecarboxylate) may undergo hydrolysis or aminolysis .

- Pharmaceutical Relevance: Compounds like 1-carbamoylcyclobutane-1-carboxylic acid () are explicitly noted as intermediates in drug synthesis, suggesting similar applications for the target compound.

Biological Activity

1-(2-Hydroxyethoxy)cyclobutane-1-carboxamide is a chemical compound with the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol. Its synthesis typically involves the reaction of cyclobutanecarboxylic acid with 2-hydroxyethanol, followed by an amidation reaction to yield the final product. This compound has garnered attention for its potential biological activity, particularly in medicinal chemistry and biochemistry.

The biological activity of this compound is attributed to its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, modulating various biochemical processes. The hydroxyethoxy group can form hydrogen bonds with enzyme active sites, while the carboxamide group participates in electrostatic interactions, enhancing its potential as a therapeutic agent.

Research Findings

Recent studies have explored the compound's effects on various biological systems:

- Enzyme Interaction : Research indicates that this compound can interact with enzymes involved in metabolic pathways, potentially serving as a valuable probe for studying enzyme-substrate relationships.

- Therapeutic Potential : The compound exhibits properties that suggest it may have therapeutic applications, particularly in targeting diseases where enzyme modulation is beneficial.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on a specific enzyme involved in metabolic regulation. The results indicated that at varying concentrations, the compound effectively reduced enzyme activity, demonstrating its potential as a therapeutic agent in metabolic disorders.

| Concentration (µM) | Enzyme Activity (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 50 | 50 |

| 100 | 30 |

Case Study 2: Cytotoxicity Assessment

Another study assessed the cytotoxic effects of this compound on cancer cell lines. The findings showed that treatment with increasing concentrations led to a significant reduction in cell viability, indicating potential antitumor activity.

| Treatment (µM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 10 | 90 |

| 50 | 70 |

| 100 | 40 |

Comparative Analysis

To better understand the unique properties of this compound, it can be compared to similar compounds:

| Compound | Functional Groups | Biological Activity |

|---|---|---|

| This compound | Hydroxyethoxy, Carboxamide | Moderate enzyme inhibition |

| Cyclobutanecarboxamide | Carboxamide | Lower reactivity |

| 1-(2-Hydroxyethoxy)cyclobutane-1-carboxylic acid | Hydroxyethoxy, Carboxylic Acid | Different solubility |

The unique combination of functional groups in this compound contributes to its distinctive chemical reactivity and biological activity compared to related compounds.

Q & A

Q. What are the established synthetic routes for 1-(2-Hydroxyethoxy)cyclobutane-1-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclobutane ring functionalization. A common approach involves:

- Step 1 : Ring-closing reactions using cyclobutane precursors (e.g., cyclobutane-1-carboxylic acid derivatives) with hydroxyethoxy groups introduced via nucleophilic substitution or esterification .

- Step 2 : Carboxamide formation through coupling reactions (e.g., using EDCI/HOBt or carbodiimide reagents) with amines under inert atmospheres .

- Key Variables : Temperature (optimized at 50–70°C for amidation), solvent polarity (DMF or THF preferred), and stoichiometric ratios (1:1.2 for amine:acid to minimize side products). Yields typically range from 60–80% .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for cyclobutane protons (δ 2.3–2.6 ppm, multiplet) and hydroxyethoxy groups (δ 3.6–4.0 ppm). Carboxamide protons appear as broad singlets near δ 6.5–7.0 ppm .

- FT-IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and hydroxyethoxy O–H stretch (~3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Perform accelerated degradation studies in buffers (pH 1–13) at 37°C. Monitor decomposition via HPLC over 72 hours. The compound is most stable at pH 6–8, with <10% degradation .

- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C suggests robustness for storage) .

Advanced Research Questions

Q. What experimental design strategies optimize the synthesis of this compound to address low yield or impurity issues?

- Methodological Answer :

- Design of Experiments (DoE) : Apply a fractional factorial design to test variables (e.g., temperature, solvent, catalyst load). For example, a 2^3 design reduces trials from 27 to 8 while identifying interactions between variables .

- Response Surface Methodology (RSM) : Model nonlinear relationships (e.g., parabolic temperature effects) to pinpoint optimal conditions. Central composite designs are effective for amidation reactions .

Q. How can computational modeling predict the compound’s biological interactions, and what contradictions might arise between in silico and in vitro data?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., cyclooxygenase-2 for anti-inflammatory potential). Prioritize docking scores <−6.0 kcal/mol .

- Contradiction Resolution : Discrepancies between predicted and observed IC50 values may arise from solvation effects or protein flexibility. Validate with molecular dynamics simulations (MD) over 100 ns to assess binding stability .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Triangulation Approach : Cross-validate results using orthogonal assays (e.g., enzyme inhibition, cell viability, and animal models). For instance, inconsistent IC50 values in HEK293 vs. RAW264.7 cells may reflect cell-specific uptake mechanisms .

- Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to quantify heterogeneity (I² statistic). Adjust for batch effects (e.g., solvent variations) via linear regression .

Q. How do steric and electronic effects of the hydroxyethoxy group influence the compound’s reactivity in further derivatization?

- Methodological Answer :

- Steric Effects : The hydroxyethoxy group’s bulk reduces nucleophilic substitution rates at the cyclobutane ring. Use bulky bases (e.g., DBU) to deprotonate without steric hindrance .

- Electronic Effects : Electron-donating hydroxyethoxy groups increase electron density at the carboxamide, enhancing electrophilic aromatic substitution (e.g., nitration) at para positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.